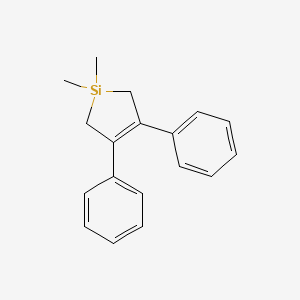
Thymidine 5'-(tetrahydrogen triphosphate),tetra-ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four natural deoxynucleotides used by DNA polymerases and reverse transcriptases for the biosynthesis of DNA . This compound is essential for various biochemical and molecular biology applications, including DNA replication and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium can be synthesized through the phosphorylation of thymidine. The process involves the stepwise addition of phosphate groups to thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives . The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using chromatographic techniques and lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine 5’-(tetrahydrogen diphosphate) and other oxidized derivatives.
Reduction: Reduction reactions can convert thymidine 5’-(tetrahydrogen triphosphate) to its lower phosphorylated forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of thymidine, which are used in different biochemical assays and research applications .
Scientific Research Applications
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium has a wide range of scientific research applications:
Mechanism of Action
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with deoxyadenosine (A) through hydrogen bonding . The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine 5’-(tetrahydrogen triphosphate): Another natural deoxynucleotide used in DNA synthesis.
Deoxyguanosine 5’-(tetrahydrogen triphosphate): A deoxynucleotide involved in DNA replication and repair.
Deoxycytosine 5’-(tetrahydrogen triphosphate): A nucleotide analog used in various molecular biology applications.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is unique due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. Its ability to act as an allosteric regulator of nucleotide metabolism also sets it apart from other deoxynucleotides .
Properties
CAS No. |
106060-92-8 |
|---|---|
Molecular Formula |
C10H19N6O13P3 |
Molecular Weight |
524.21 g/mol |
IUPAC Name |
azane;[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);1H3 |
InChI Key |
YFOYNUIGGRQZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


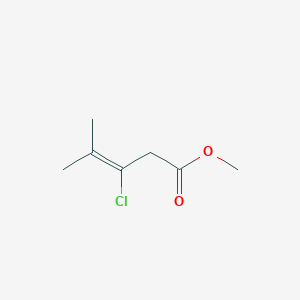
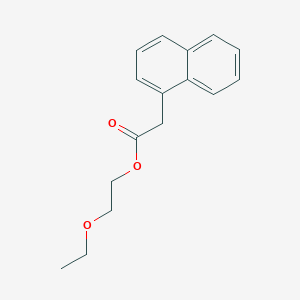
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
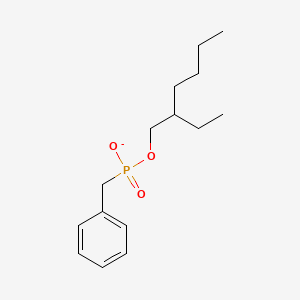
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
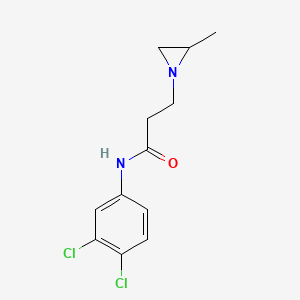
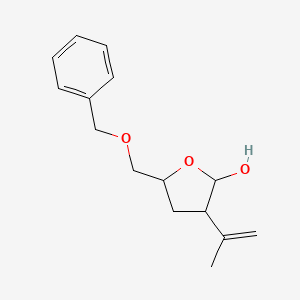
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

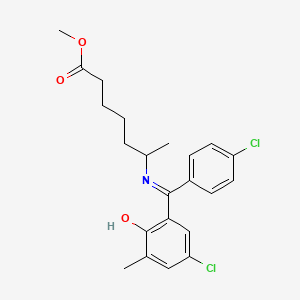
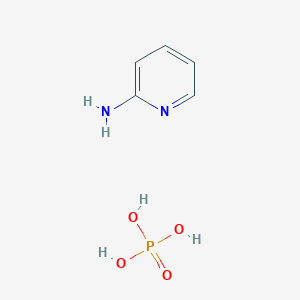
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
